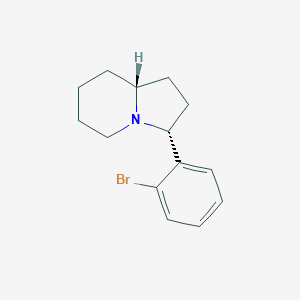
3-(1-Aminocyclopropyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopropyl)-2-propenoic acid (ACPA) is a compound that has been widely studied for its potential therapeutic applications. It is an analog of glutamic acid and has been found to selectively activate the metabotropic glutamate receptor subtype 5 (mGluR5).
科学的研究の応用
3-(1-Aminocyclopropyl)-2-propenoic acid has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective activator of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and drug addiction. 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been found to have analgesic effects in animal models of chronic pain.
作用機序
3-(1-Aminocyclopropyl)-2-propenoic acid selectively activates mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. These pathways are involved in various physiological processes such as synaptic plasticity, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
3-(1-Aminocyclopropyl)-2-propenoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as glutamate, dopamine, and noradrenaline. It has also been found to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to have antioxidant effects by reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
3-(1-Aminocyclopropyl)-2-propenoic acid has several advantages for lab experiments. It is a selective activator of mGluR5, which allows for the study of specific downstream signaling pathways. It is also a potent activator of mGluR5, which allows for the study of its effects at low concentrations. However, 3-(1-Aminocyclopropyl)-2-propenoic acid has some limitations for lab experiments. It is not orally bioavailable and must be administered through injection. It also has a short half-life and must be administered frequently.
将来の方向性
There are several future directions for the study of 3-(1-Aminocyclopropyl)-2-propenoic acid. One direction is the development of more potent and selective activators of mGluR5. Another direction is the study of the effects of 3-(1-Aminocyclopropyl)-2-propenoic acid on other physiological processes such as inflammation and oxidative stress. The development of more effective delivery methods for 3-(1-Aminocyclopropyl)-2-propenoic acid is also an important future direction. Finally, the translation of 3-(1-Aminocyclopropyl)-2-propenoic acid into clinical applications for the treatment of neurological disorders is an important future direction.
合成法
3-(1-Aminocyclopropyl)-2-propenoic acid can be synthesized through a multistep process involving the reaction of cyclopropane carboxylic acid with diethylamine and then with acryloyl chloride. The resulting product is then treated with hydrogen chloride to obtain 3-(1-Aminocyclopropyl)-2-propenoic acid in its hydrochloride salt form.
特性
CAS番号 |
103500-27-2 |
|---|---|
製品名 |
3-(1-Aminocyclopropyl)-2-propenoic acid |
分子式 |
C13H20Cl2N2O |
分子量 |
127.14 g/mol |
IUPAC名 |
(E)-3-(1-aminocyclopropyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9)/b2-1+ |
InChIキー |
ZVPGNTVIPBYUKE-OWOJBTEDSA-N |
異性体SMILES |
C1CC1(/C=C/C(=O)O)N |
SMILES |
C1CC1(C=CC(=O)O)N |
正規SMILES |
C1CC1(C=CC(=O)O)N |
同義語 |
3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




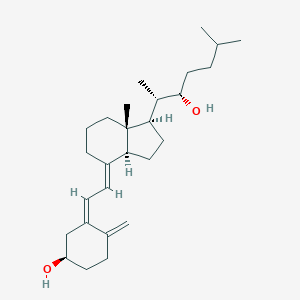
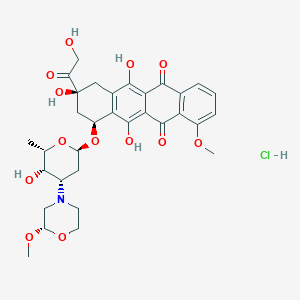
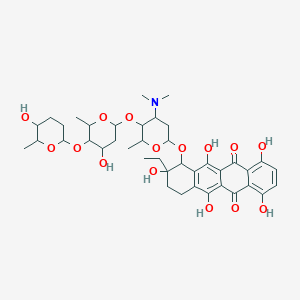
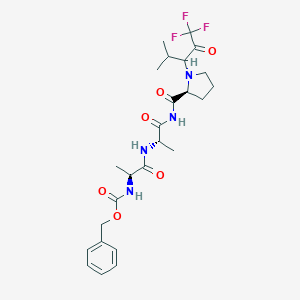
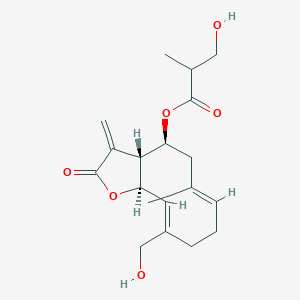
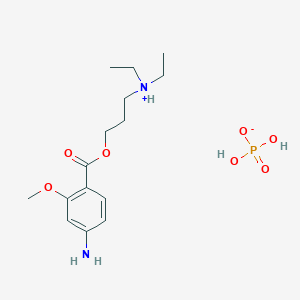
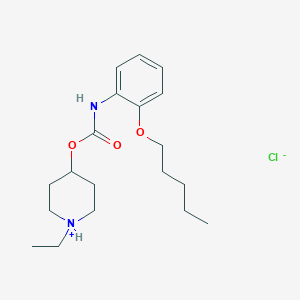
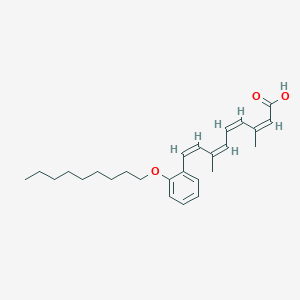
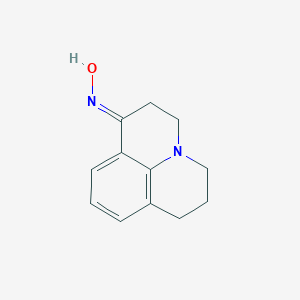
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
